5-Methoxyindole-2-carboxylic acid

Mitochondrial Metabolism Enzyme Inhibition Dihydrolipoamide Dehydrogenase

Researchers requiring selective mitochondrial DLDH inhibition often face supply of uncharacterized indole analogs that lack the essential C5-methoxy group. 5-Methoxyindole-2-carboxylic acid (MICA) is the validated tool compound for DLDH blockade, cerebral preconditioning in ischemic stroke models, and gluconeogenesis suppression from lactate. Unsubstituted indole-2-carboxylic acid cannot substitute. • Potent DLDH inhibitor (reversible) - blocks hepatic gluconeogenesis & reduces infarct size in rodent stroke models. • Key synthetic intermediate - retained 5-methoxy group enables efficient routes to IDO inhibitors, dopamine D3 ligands & DNA-alkylating duocarmycin analogs. • ≥97% HPLC purity, ambient shipping, bulk quantities in stock - immediate global dispatch.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 4382-54-1
Cat. No. B127561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyindole-2-carboxylic acid
CAS4382-54-1
Synonyms5-Methoxy-1H-indole-2-carboxylic Acid;  5-methoxy-indole-2-carboxylic acid;  NSC 30927
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2)C(=O)O
InChIInChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
InChIKeyYEBJVSLNUMZXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyindole-2-carboxylic Acid Identity and Baseline Characterization


5-Methoxyindole-2-carboxylic acid (MICA; 5-MeOI2CAH) is a mono-substituted indole-2-carboxylic acid bearing a methoxy group at the C5 position of the indole ring [1]. It is a well-characterized small molecule (C₁₀H₉NO₃, MW 191.18 g/mol) with a reported melting point of 199–201 °C and commercially available at ≥97% purity (HPLC) . MICA is recognized as a reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH; EC 1.8.1.4) and a potent hypoglycemic agent that suppresses hepatic gluconeogenesis [2]. These properties define the core functional identity that distinguishes it from unsubstituted indole-2-carboxylic acid (I2CA) and other in-class analogs for research and industrial procurement.

Why Generic Indole-2-carboxylic Acid Cannot Replace 5-Methoxy MICA


Subtle structural modifications on the indole-2-carboxylic acid scaffold produce drastic changes in biological activity and synthetic utility. Patent literature explicitly states that compounds differing only by the position of substituents or by replacement of one group for another can be ineffective as blood-sugar-lowering agents [1]. Unsubstituted indole-2-carboxylic acid lacks the methoxy group required for potent DLDH inhibition and gluconeogenesis blockade; the 5-methyl analog exhibits a distinct activity profile and is not interchangeable with MICA in hypoglycemic models [1]. For synthetic applications, the 5-methoxy substituent directs reactivity in the preparation of IDO inhibitors, dopamine D3 ligands, and DNA-alkylating agents that cannot be accessed with the unsubstituted core . These structural constraints mandate procurement of the exact 5-methoxy derivative for applications where the C5 substituent is essential.

Evidence Differentiating MICA from Structural Analogs


Reversible DLDH Inhibition vs. No Activity for Unsubstituted Indole-2-carboxylic Acid

5-Methoxyindole-2-carboxylic acid (MICA) is a well-established reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH, EC 1.8.1.4), the E3 subunit of the pyruvate dehydrogenase complex [1]. In hamster spermatozoa, MICA treatment completely blocked the acrosome reaction and partially inhibited hyperactivation via DLDH inhibition [2]. By contrast, unsubstituted indole-2-carboxylic acid (I2CA) has no reported DLDH inhibitory activity in any published study; its biological profile is limited to weak lipid peroxidation inhibition . The BRENDA enzyme database lists MICA as a specific DLDH inhibitor with demonstrated in vivo efficacy, while I2CA is absent from DLDH inhibitor listings [3].

Mitochondrial Metabolism Enzyme Inhibition Dihydrolipoamide Dehydrogenase

Gluconeogenesis Inhibition: Distinct Metabolite Profiles vs. Quinaldic Acid

In a classic head-to-head study, both 5-methoxyindole-2-carboxylic acid (MICA) and quinaldic acid inhibited gluconeogenesis from lactate, but not from fructose, in intact rats and isolated perfused rat liver [1]. However, the two inhibitors produced markedly different tissue metabolite profiles: MICA caused lactate and pyruvate accumulation in both blood and kidneys of treated rats, whereas quinaldic acid–treated rats maintained normal blood and kidney metabolite concentrations [1]. Both compounds inhibited pyruvate oxidation and carboxylation in rat liver mitochondria, and octanoate restored both processes, confirming a shared mitochondrial pyruvate metabolism target [1]. In fasted rats, MICA caused hypoglycemia, while both inhibitors produced severe hypoglycemia in adrenalectomized rats [1].

Gluconeogenesis Diabetes Research Hepatic Metabolism

Selective Bacterial Transport Inhibition vs. Generic Respiratory Inhibitors

In Escherichia coli, 5-methoxyindole-2-carboxylic acid (MICA) specifically inhibited the binding-protein-dependent transport of ribose, galactose, and maltose while completely sparing the lactose permease and phosphoenolpyruvate-glucose phosphotransferase (PTS) systems [1]. Crucially, transport inhibition occurred before any significant decrease in cellular ATP concentration, demonstrating that inhibition is not a secondary consequence of energy depletion [1]. This transport-system selectivity is not observed with unsubstituted indole-2-carboxylic acid or other simple indolecarboxylic acids, which either lack transport inhibitory activity or act via nonspecific mechanisms [1]. MICA is also a potent inhibitor of respiration and potassium-ion transport in the archaeon Haloferax volcanii [2].

Bacterial Transport Membrane Biology Antimicrobial Research

Structurally Distinct Zn(II) Coordination Polymers vs. Unsubstituted Analog

5-Methoxyindole-2-carboxylic acid (5-MeOI2CAH) forms a structurally distinct Zn(II) coordination polymer, [Zn(5-MeOI2CA)₂(H₂O)₂]ₙ, characterized by infrared and Raman spectroscopy with DFT-validated vibrational assignments at the B3LYP/6-311++G(df,p)/LanL2DZ level [1]. The crystal structure of the free acid has been solved, and natural bond orbital (NBO) analysis demonstrates that the 5-methoxy substituent alters the electronic distribution of the indole ring compared to unsubstituted indole-2-carboxylic acid (I2CAH), as quantified by differences in calculated NBO charges and vibrational wavenumbers [1]. The Zn(II) complex of I2CAH adopts a different coordination geometry, catena-poly[[diaquazinc(II)]-bis(μ₂-indole-2-carboxylato-O:O′)], with distinct X-ray structural parameters [1]. Zn(II)-carboxylate complexes of this class have demonstrated greater antibacterial activity than their parent ligands [1].

Coordination Chemistry Metal Complexes Bioinorganic Chemistry

Superior Synthetic Intermediate for IDO Inhibitors and DNA Alkylators

5-Methoxyindole-2-carboxylic acid is explicitly listed as a reactant for the preparation of indoleamine 2,3-dioxygenase (IDO) inhibitors, selective dopamine D3 receptor ligands, 5-HT4 receptor ligands, inhibitors of Mycobacterium tuberculosis pantothenate synthetase, hypoxia-selective cytotoxins, and potent antitumor bifunctional DNA alkylating agents . The 5-methoxy group is a critical structural feature for the biological activity of the downstream products; unsubstituted indole-2-carboxylic acid cannot serve as a direct substitute in these synthetic routes because the methoxy group is required in the final pharmacophore . Patent literature confirms that 4,5-disubstituted indole-2-carboxylic acids exhibit greater blood-sugar-lowering activity than the 5-mono-methoxy compound, demonstrating that the C5 substituent identity and pattern directly determine pharmacological outcome [1].

Medicinal Chemistry IDO Inhibitors Synthetic Intermediates

Pharmacological Probe vs. Melanoma Biomarker 6-Hydroxy-5-methoxyindole-2-carboxylic Acid

6-Hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C), a hydroxylated derivative of MICA, is a eumelanin precursor that serves as a validated serum biomarker for malignant melanoma prognosis, with elevated plasma levels correlating with tumor thickness and metastatic progression [1]. MICA itself is not a melanin metabolite and does not serve this biomarker function; instead, MICA is used as a biochemical tool compound for DLDH inhibition and gluconeogenesis research [2]. The two compounds are not functionally interchangeable: 6H5MI2C is a diagnostic marker, while MICA is a pharmacological probe. Researchers must distinguish between these two structurally similar compounds based on the intended application [1][2].

Melanoma Biomarkers Melanin Metabolism Diagnostic Chemistry

Validated Research and Industrial Application Scenarios


Mitochondrial DLDH Inhibition and Neuroprotection Research

MICA is the tool compound of choice for pharmacological inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH) in rodent models of ischemic stroke. Dietary MICA administration induced cerebral preconditioning and reduced infarct size in rats subjected to ischemic injury, with mechanistic linkage to Nrf2 pathway activation and decreased oxidative stress [1]. Unsubstituted indole-2-carboxylic acid lacks this activity and cannot substitute for MICA in neuroprotection studies targeting DLDH.

Hepatic Gluconeogenesis Inhibition and Diabetes Studies

MICA blocks gluconeogenesis from lactate but not fructose in isolated perfused rat liver and intact rats, making it useful for dissecting mitochondrial pyruvate metabolism contributions to glucose production [2]. Its distinct metabolite profile (lactate/pyruvate accumulation) enables differentiation from quinaldic acid in mechanistic studies. MICA produced pronounced glucose-lowering in diabetic Chinese hamsters, supporting its use in type 2 diabetes model research [3].

Synthesis of IDO Inhibitors and Antitumor DNA Alkylating Agents

MICA serves as a key synthetic intermediate for preparing indoleamine 2,3-dioxygenase (IDO) inhibitors, selective dopamine D3 receptor ligands, and hypoxia-selective cytotoxins . The 5-methoxy group is retained in the final pharmacophore of many active compounds, making procurement of the pre-functionalized MICA building block essential for efficient synthetic routes. The compound is also used to prepare potent antitumor bifunctional DNA alkylating agents derived from the duocarmycin family .

Bacterial Transport Mechanisms and Archaeal Respiration Studies

MICA uniquely inhibits binding-protein-dependent transport of ribose, galactose, and maltose in E. coli without affecting lactose permease or PTS systems, providing a selective tool for dissecting bacterial transport mechanisms [4]. It is also a potent inhibitor of respiration and K⁺ transport in the archaeon Haloferax volcanii, enabling comparative studies across prokaryotic domains [5]. No other indole-2-carboxylic acid analog replicates this selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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